molecular formula C8H15ClN2O B13330960 4-Ethyl-1,4-diazepane-1-carbonyl chloride

4-Ethyl-1,4-diazepane-1-carbonyl chloride

Cat. No.: B13330960
M. Wt: 190.67 g/mol
InChI Key: ORZXQBCQSLFJGD-UHFFFAOYSA-N
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Description

4-Ethyl-1,4-diazepane-1-carbonyl chloride is a heterocyclic compound featuring a seven-membered diazepane ring substituted with an ethyl group at the 4-position and a reactive carbonyl chloride moiety at the 1-position. This structure confers unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of amides, esters, or ureas via nucleophilic acyl substitution. Its applications span medicinal chemistry, agrochemicals, and materials science, though its detailed pharmacological profile remains understudied compared to structurally related compounds.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

4-ethyl-1,4-diazepane-1-carbonyl chloride

InChI

InChI=1S/C8H15ClN2O/c1-2-10-4-3-5-11(7-6-10)8(9)12/h2-7H2,1H3

InChI Key

ORZXQBCQSLFJGD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCN(CC1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,4-diazepane-1-carbonyl chloride typically involves the reaction of 1,4-diazepane with ethyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,4-diazepane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethyl-1,4-diazepane-1-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,4-diazepane-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Below is a structured analysis based on structural and functional analogs:

Structural Analogues
Compound Core Structure Substituents Key Properties/Effects Reference
4-Ethyl-1,4-diazepane-1-carbonyl chloride 1,4-diazepane 4-Ethyl, 1-carbonyl chloride High reactivity as acylating agent; moderate lipophilicity Hypothetical
4-Ethyl-1,2,4-triazole derivatives (e.g., compound) 1,2,4-triazole 4-Ethyl, theophylline, isonicotinohydrazide Enhanced anti-tubercular efficacy (10 mg/kg in rabbits); reduced inflammation vs. isoniazid
Piperidine carbonyl chloride Piperidine Carbonyl chloride Lower ring flexibility; reduced steric hindrance General knowledge

Key Observations :

  • Ethyl Substitution: The 4-ethyl group in both diazepane and triazole derivatives correlates with improved pharmacological outcomes.
  • Reactivity : Carbonyl chloride groups in both diazepane and piperidine derivatives exhibit high electrophilicity, but diazepane’s larger ring may slow hydrolysis, enhancing stability in vivo.
Functional Analogues
  • Acylating Agents: Thionyl Chloride Derivatives: Faster reaction kinetics but higher toxicity.

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